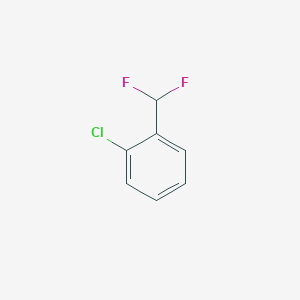

1-Chloro-2-(difluoromethyl)benzene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-chloro-2-(difluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMUMVWGXMWEHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 1 Chloro 2 Difluoromethyl Benzene

Reactivity of the Difluoromethyl Moiety

The difluoromethyl group is a key functional moiety, influencing the reactivity of the aromatic ring through its distinct electronic characteristics.

Radical Reactivity of the -CF2H Group

The -CF2H group can participate in radical reactions, offering a pathway for the introduction of the difluoromethyl motif into various organic scaffolds. The generation of a difluoromethyl radical (•CF2H) from a suitable precursor allows for subsequent C-H functionalization of arenes. rsc.org While the difluoromethyl radical itself is considered nucleophilic, the related chlorodifluoromethyl radical (•CF2Cl) behaves as an electrophilic radical. nih.govmdpi.com This difference in polarity is crucial; the electrophilic •CF2Cl radical readily reacts with electron-rich aromatic systems. nih.govmdpi.com For instance, the photocatalytic chlorodifluoromethylation of (hetero)arenes using chlorodifluoroacetic anhydride (B1165640) as the radical source has been demonstrated to be an effective method for preparing electron-rich difluoromethylated compounds. nih.govmdpi.comnih.gov

The generation of the difluoromethyl radical can be achieved through various methods, including the use of reagents like S-(difluoromethyl)sulfonium salts under photoredox catalysis. beilstein-journals.org This radical can then add to unsaturated systems, such as N-arylacrylamides, to initiate a cascade of reactions, including intramolecular cyclization, leading to complex heterocyclic structures. beilstein-journals.org The reactivity and selectivity of these radical processes are highly dependent on the reaction conditions and the electronic nature of the substrate.

Electrophilic and Nucleophilic Reactivity of the -CF2H Group in Aromatic Systems

The difluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This property significantly influences the electronic character of the aromatic ring to which it is attached. The -CF2H group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS) by withdrawing electron density, making the ring less nucleophilic. masterorganicchemistry.com This deactivating effect is primarily inductive. researchgate.net

Reactivity of the Chloro Substituent in 1-Chloro-2-(difluoromethyl)benzene

The chlorine atom in this compound serves as a versatile handle for a variety of synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr) on the Chlorinated Benzene Ring

The chlorine atom on the benzene ring can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org The success of this reaction is highly dependent on the presence of electron-withdrawing groups on the aromatic ring that can stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.org In this compound, the ortho-difluoromethyl group is a strong electron-withdrawing group, which activates the ring towards nucleophilic attack. wikipedia.orglibretexts.org

The general mechanism for SNAr involves the addition of a nucleophile to the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex), followed by the elimination of the leaving group (in this case, the chloride ion) to restore aromaticity. wikipedia.orglibretexts.org The rate of SNAr reactions is influenced by the nature of the nucleophile and the solvent, as well as the electronic properties of the substituents on the aromatic ring. libretexts.org

Cross-Coupling Reactivity at the Aryl Halide Position

The carbon-chlorine bond in this compound can participate in various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of an aryl halide in cross-coupling reactions is influenced by factors such as the carbon-halogen bond dissociation energy and the electronic properties of the aryl halide. nih.gov

Nickel-catalyzed cross-coupling reactions, for example, have been shown to be effective for the coupling of aryl halides with Grignard reagents (Kumada coupling) and organoboron compounds (Suzuki coupling). acs.org The mechanism of these reactions often involves an oxidative addition of the aryl halide to a low-valent metal center, followed by transmetalation and reductive elimination. nih.gov The presence of the electron-withdrawing difluoromethyl group can influence the rate and selectivity of the oxidative addition step. nih.gov Competition experiments have shown that the relative reactivity of different aryl halides in some nickel-catalyzed systems is more dependent on their reduction potentials than their C-X bond strengths, suggesting a single-electron transfer (SET) pathway may be involved. nih.gov

Interplay of Substituent Effects: Chlorine and Difluoromethyl Group

The reactivity of this compound is governed by the combined electronic effects of the chlorine and difluoromethyl substituents. Both groups are electron-withdrawing, but they exert their influence through different mechanisms.

In the context of this compound, the strong inductive withdrawal of both substituents makes the aromatic ring significantly electron-deficient. This has several consequences for its reactivity:

Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring makes it highly susceptible to SNAr at the carbon bearing the chlorine atom. The ortho-difluoromethyl group provides significant stabilization for the Meisenheimer intermediate.

Cross-Coupling Reactions: The electronic properties of the substituents influence the oxidative addition step in transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the ring can facilitate this step.

The table below summarizes the directing effects of the individual substituents in electrophilic aromatic substitution:

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

| -CF2H | Strong withdrawing (-I) | None | Deactivating | Meta-directing (predicted) |

| -Cl | Withdrawing (-I) | Weak donating (+R) | Deactivating | Ortho-, Para-directing |

The combined effect of these two deactivating groups on this compound results in a molecule with unique reactivity, making it a valuable building block in the synthesis of complex fluorinated molecules.

Electronic and Steric Influence on Reaction Selectivity

The selectivity observed in reactions with this compound is a direct consequence of the electronic properties and steric demands of its substituents. The difluoromethyl (-CF2H) group and the chlorine (-Cl) atom, positioned ortho to each other, create a distinct chemical environment on the benzene ring.

The difluoromethyl group is known to be electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. This deactivating effect is a result of the high electronegativity of the fluorine atoms. However, the CF2H group possesses a unique property: its C-H bond can act as a hydrogen bond donor. This capability can influence the reaction mechanism by stabilizing transition states or intermediates, a feature not present in the related trifluoromethyl group. Recent studies on 1-(difluoromethyl)-2-nitrobenzene (B1320369) have shown that the CF2H group can form intramolecular hydrogen bonds, which can lower the energy of specific conformers. rsc.org

The steric hindrance resulting from the ortho-positioning of the chloro and difluoromethyl groups is significant. This steric crowding can impede the approach of reagents to the positions adjacent to these groups, thereby influencing the regioselectivity of substitution reactions. In many cases, steric effects can override electronic effects in determining the major product isomer.

The combined electronic and steric profile of this compound is summarized in the table below.

| Substituent | Electronic Effect | Steric Effect |

| -Cl | Inductively withdrawing, resonance donating (overall deactivating) | Moderate steric hindrance |

| -CF2H | Strongly electron-withdrawing | Moderate steric hindrance |

| Combined | Strong deactivation of the aromatic ring | Significant steric hindrance around the C1 and C2 positions |

Regioselectivity and Stereoselectivity in Synthetic Transformations

In nucleophilic aromatic substitution (SNAr) reactions, the electron-withdrawing nature of both substituents facilitates the attack of nucleophiles on the aromatic ring, typically at the carbon bearing the leaving group (chlorine). The rate of such reactions is enhanced by the presence of the strongly deactivating difluoromethyl group.

A notable example of regioselectivity in a related system is the ortholithiation of 1-chloro-3-(trifluoromethyl)benzene. nih.gov Studies with lithium diisopropylamide (LDA) have shown that metalation occurs regioselectively, and this selectivity is sensitive to reaction conditions, including the presence of catalysts like lithium chloride. nih.govcas.cnacs.org While this is a different isomer, the principles highlight the powerful directing effects of these types of substituents. For this compound, directed orthometalation would likely be influenced by the coordination of the metal to the fluorine atoms of the difluoromethyl group.

Stereoselectivity in reactions of this compound has not been extensively reported. However, reactions involving the difluoromethyl group could potentially proceed with stereoselectivity. For instance, the deprotonation of the C-H bond in the -CF2H group followed by reaction with an electrophile could generate a chiral center if the subsequent transformation creates a stereogenic carbon. The chiral environment created by the ortho-substituents could influence the stereochemical outcome of such reactions. General studies on asymmetric difluoromethylation have shown that stereocontrol is achievable, although specific examples for this substrate are scarce. rsc.org

The following table provides a summary of expected regiochemical outcomes in key reactions involving this compound based on established principles of physical organic chemistry.

| Reaction Type | Expected Major Regioisomer(s) | Mechanistic Rationale |

| Electrophilic Aromatic Substitution | Substitution at C4 and C6 | The chloro group is an ortho, para-director, making C4 and C6 the most favorable positions. Steric hindrance may favor the C4 position over the C6 position. |

| Nucleophilic Aromatic Substitution | Substitution of the chloro group | The aromatic ring is activated towards nucleophilic attack by the electron-withdrawing difluoromethyl group. |

| Directed Ortho-metalation | Metalation at C6 | The chloro group is a known directing group for ortholithiation. The difluoromethyl group may also influence the regioselectivity through coordination. |

Computational and Theoretical Studies on 1 Chloro 2 Difluoromethyl Benzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-chloro-2-(difluoromethyl)benzene, these calculations reveal details about its geometry, stability, and electronic landscape.

Density Functional Theory (DFT) for Molecular Geometry and Stability

The electronic and zero-point energies of benzene (B151609) derivatives are influenced by the solvent environment, with calculations in the gas phase generally yielding lower energies than in a water phase. beilstein-journals.org The structural stability of a molecule can also be correlated with its dipole moment; a lower dipole moment often suggests higher structural stability. rsc.org

Below is a table of representative bond lengths and angles for a similar difluoromethylated halobenzene, which provides a reasonable approximation for the geometry of this compound.

| Parameter | Value (for 1-bromo-4-chloro-2-(difluoromethyl)benzene) |

| Bond Lengths | |

| C-Cl | 1.73 Å |

| C-F | 1.34 Å |

| Bond Angles | |

| F-C-F | 108.5° |

| Data sourced from DFT calculations on a structurally similar compound. |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter that characterizes molecular chemical stability and reactivity. A smaller gap generally implies higher reactivity. epa.govirjweb.com

For the related compound 1-bromo-4-chloro-2-(difluoromethyl)benzene, the HOMO-LUMO gap has been calculated to be 5.2 eV, suggesting moderate reactivity. The HOMO-LUMO energy gap can be used to derive several global reactivity descriptors, such as chemical hardness, chemical potential, and the electrophilicity index, which further quantify the molecule's reactivity. irjweb.com

The table below summarizes the key frontier orbital properties, with the HOMO-LUMO gap for a related compound provided as a reference point.

| Parameter | Description | Value (for 1-bromo-4-chloro-2-(difluoromethyl)benzene) |

| HOMO Energy | Energy of the highest occupied molecular orbital | Not available |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Not available |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.2 eV |

Mechanistic Modeling of Reaction Pathways

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this involves understanding the transition states and reaction coordinates for key transformations like difluoromethylation and substitution reactions.

Transition State Characterization for Elementary Reaction Steps

Transition state theory is a cornerstone of chemical kinetics, and computational chemistry allows for the characterization of transition state structures and their corresponding activation energies. This is crucial for understanding the feasibility and rate of elementary reaction steps. For instance, in reactions involving the introduction of a difluoromethyl group, the mechanism can proceed through various intermediates, including radical species or organometallic complexes.

The synthesis of related compounds often involves radical reactions. For example, the synthesis of 1-chloro-2-(chlorodifluoromethyl)benzene (B43975) can be achieved through the radical chlorination of 2-(difluoromethyl)chlorobenzene under UV irradiation. This process involves the initiation by cleavage of chlorine gas into chlorine radicals, followed by hydrogen abstraction from the difluoromethyl group and subsequent chlorine addition.

In the context of cross-coupling reactions to form C-CF2H bonds, transition metal catalysis is often employed. For example, palladium-catalyzed difluoromethylation of aryl chlorides can proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. rsc.org The nature of the ligands on the metal center can significantly influence the reaction's efficiency. rsc.org

Reaction Coordinate Analysis of Difluoromethylation and Substitution

Reaction coordinate analysis provides a detailed profile of the energy changes that occur as reactants are converted into products, passing through transition states and intermediates. This analysis helps to identify the rate-determining step of a reaction and to understand the factors that control its outcome.

For electrophilic aromatic substitution reactions, the first step, which involves the attack of the aromatic ring on the electrophile to form a sigma complex, is typically the rate-determining step due to the loss of aromaticity. youtube.com The subsequent loss of a proton to restore aromaticity is a much faster process. youtube.com

In nucleophilic aromatic substitution (SNAr) reactions, the reaction coordinate involves the formation of a Meisenheimer complex as an intermediate. The stability of this intermediate and the energy of the transition states leading to and from it are influenced by the electron-withdrawing or -donating nature of the substituents on the aromatic ring. For SNAr hydroxylation, the reaction coordinate can be analyzed by examining the bond order changes for the forming C-O bond and the cleaving C-F bond. researchgate.net

Non-Covalent Interactions Involving Halogen and Difluoromethyl Groups

Non-covalent interactions play a critical role in determining the three-dimensional structure, packing in the solid state, and interactions with biological targets. In this compound, the interplay between the chlorine atom and the difluoromethyl group gives rise to specific non-covalent interactions.

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). mdpi.com This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. acs.org While this is well-established for heavier halogens, the ability of fluorine to participate in such bonds is more nuanced and depends on the electronic environment. chemistryviews.org

Halogen Bonding and its Role in Molecular Interactions

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region in the same or another molecule. acs.org This interaction, defined by IUPAC, involves a net attractive force between an electrophilic area on a halogen atom and a nucleophilic area. acs.org The electrophilic region, often called a "σ-hole," is a region of positive electrostatic potential on the surface of the halogen atom, opposite to the covalent bond. acs.org The strength and directionality of the halogen bond are influenced by this σ-hole. acs.orgacs.org

Computational studies have been instrumental in understanding the nuances of halogen bonding. researchgate.net The anisotropy of the electron density on halogen atoms, a key factor in their ability to form these bonds, was first demonstrated through computational studies in the early 1990s. acs.org These studies have shown that the strength of the halogen bond donor capacity generally follows the order I > Br > Cl > F. acs.org

In the context of molecules like this compound, the chlorine atom can act as a halogen bond donor. The presence of the electron-withdrawing difluoromethyl group can influence the electrostatic potential of the chlorine atom, potentially modulating its halogen bonding capability. The interaction energies of halogen bonds can be significant, with chlorine-oxygen contacts estimated to be around 5.4–7.5 kJ/mol in model systems. acs.org These interactions are highly directional, with the angle between the covalent bond to the halogen and the halogen bond being approximately 180°. acs.org

The table below presents data on halogen bond interactions in various systems, illustrating the range of bond energies and geometries.

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Energy (kJ/mol) | Bond Angle (°) | Reference |

|---|---|---|---|---|

| Chlorobenzene | N-methylacetamide (carbonyl oxygen) | 5.4–7.5 | ~180 | acs.org |

| Bromobenzene | N-methylacetamide (carbonyl oxygen) | 9.0–12.1 | ~180 | acs.org |

| Iodobenzene | N-methylacetamide (carbonyl oxygen) | 14.2–17.6 | ~180 | acs.org |

Intramolecular Interactions within Ortho-Substituted Benzene Derivatives

Intramolecular interactions play a crucial role in determining the conformational preferences and stability of ortho-substituted benzene derivatives. mdpi.com These interactions can include hydrogen bonds and other non-covalent forces. mdpi.comresearchgate.net In molecules containing fluorine, such as this compound, the possibility of intramolecular hydrogen bonding involving the fluorine atoms exists. mdpi.com

Computational studies, often employing Density Functional Theory (DFT), are vital for analyzing these weak interactions. mdpi.commdpi.com For instance, in ortho-substituted benzene derivatives with a beryllium moiety, intramolecular beryllium bonds have been shown to provide significant stabilization, with enthalpy differences exceeding one hundred kJ·mol⁻¹ in favorable cases. mdpi.com While not directly applicable to this compound, this highlights the substantial impact that intramolecular interactions can have on molecular stability. mdpi.com

In the case of ortho-substituted benzanilides with CF3 groups, intramolecular N-H···F-C hydrogen bonds have been identified, influencing the molecular conformation. mdpi.com The difluoromethyl group in this compound also presents the potential for such intramolecular hydrogen bonding with adjacent groups, which could affect its structure and reactivity. The strength of these interactions can be assessed using theoretical methods like Natural Bond Orbital (NBO) analysis and isodesmic reaction schemes. mdpi.com

The following table summarizes the stabilization energies due to intramolecular interactions in select ortho-substituted benzene derivatives.

| Compound Type | Intramolecular Interaction | Stabilization Energy (kJ·mol⁻¹) | Reference |

|---|---|---|---|

| ortho-substituted benzene with a beryllium moiety | Beryllium bond | > 100 (in most favorable cases) | mdpi.com |

| 1,2-dihydroxybenzene | Hydrogen bond | Significantly less than beryllium bonds | mdpi.com |

Aromaticity Analysis in Halogenated Fluoroarenes

The substitution of hydrogen atoms on an aromatic ring with halogens and fluorinated alkyl groups can influence the aromaticity of the benzene ring. Aromaticity is a key concept in organic chemistry, and its quantification can provide insights into the stability and reactivity of a molecule.

Computational methods are essential for analyzing the aromaticity of these complex systems. Techniques such as Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) analysis can be used to study the electronic distribution within the aromatic ring. nih.govacs.org For example, in studies of concerted nucleophilic aromatic substitution (SNAr) reactions of fluoroarenes, NPA has been used to show that in the transition state, negative charges are located on the aromatic ring, which is a characteristic feature of these reactions where aromaticity is temporarily disrupted. nih.govacs.org

The presence of electron-withdrawing groups like chlorine and the difluoromethyl group in this compound can impact the electron density of the benzene ring. This, in turn, can affect its susceptibility to electrophilic or nucleophilic attack. While fluorobenzene (B45895) itself shows anomalous reactivity in electrophilic aromatic substitution, being more reactive than other halobenzenes, the combined effect of a chlorine and a difluoromethyl group would require specific computational analysis to fully understand. acs.org The stability of metalated fluoroaromatic intermediates has also been studied, highlighting the challenges in the synthesis and functionalization of these compounds. d-nb.info

The table below shows the calculated negative charges on the aromatic ring carbons in the transition state of a concerted SNAr reaction, illustrating the electronic changes that occur.

| Atom | Negative Charge (NPA) | Reference |

|---|---|---|

| C2 | -0.373 | nih.govacs.org |

| C3 | -0.199 | nih.govacs.org |

| C4 | -0.348 | nih.govacs.org |

| C5 | -0.205 | nih.govacs.org |

| C6 | -0.354 | nih.govacs.org |

Advanced Spectroscopic Characterization and Structural Elucidation in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Aromatics (specifically ¹⁹F NMR for CF₂H)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of fluorinated aromatic compounds. ¹⁹F NMR, in particular, is highly sensitive and provides specific information about the chemical environment of the fluorine nuclei within the difluoromethyl (CF₂H) group.

The ¹⁹F NMR spectrum of a related compound, 1-bromo-4-chloro-2-(difluoromethyl)benzene, shows a doublet for the -CF₂H group at a chemical shift of -115.2 ppm, with a coupling constant (J) of 54 Hz. This doublet arises from the coupling between the fluorine and hydrogen atoms within the difluoromethyl group. The chemical shift value falls within the expected range for -CF₂- groups, which is typically between +80 to +140 ppm relative to neat CFCl₃. ucsb.edu It is important to note that chemical shifts can be influenced by the solvent, with variations observed in different deuterated solvents like CDCl₃, CD₃OD, and CD₃COCD₃. cas.cn

For the difluoromethyl group, the two fluorine atoms can be diastereotopic, especially in chiral environments, leading to more complex splitting patterns. cas.cn The geminal coupling constant (²JFF) between the two fluorine atoms in a CF₂ group can vary significantly. cas.cn Furthermore, the coupling between fluorine and the adjacent proton (²JHF) provides additional structural information. For instance, in difluoromethylsulfinylbenzene, the ¹⁹F NMR shows a doublet of doublets with a ²JHF of 55.8 Hz. cas.cn

The following table summarizes typical ¹⁹F NMR data for the CF₂H group in aromatic compounds:

| Feature | Typical Value/Range | Reference |

| Chemical Shift (δ) | -80 to -125 ppm | sci-hub.se |

| ²JHF (H-F coupling) | 50 - 60 Hz | cas.cnrsc.org |

| ²JFF (F-F coupling) | Can be observed if diastereotopic | cas.cn |

Mass Spectrometry for High-Resolution Structural Confirmation and Reaction Monitoring

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of "1-Chloro-2-(difluoromethyl)benzene" and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous confirmation of the molecular formula. scholaris.cauantwerpen.be

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is observed, confirming the molecular weight. For halogenated compounds, the isotopic pattern is a key diagnostic feature. ifremer.fr Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which results in a characteristic M/M+2 isotopic pattern for monochlorinated compounds.

Fragmentation patterns in the mass spectrum provide further structural information. For instance, in a related compound, 1-bromo-4-chloro-2-(difluoromethyl)benzene, key fragments include the loss of the bromine atom and the loss of both chlorine and the difluoromethyl group. Non-targeted analysis using techniques like GCxGC-HRToF MS can be employed to identify and characterize complex mixtures of halogenated compounds in various matrices. scholaris.ca

The following table illustrates a hypothetical high-resolution mass spectrometry result for "this compound":

| Ion | Calculated m/z | Observed m/z | Description |

| [C₇H₅ClF₂]⁺ | 178.0048 | 178.0050 | Molecular Ion |

| [C₇H₅F₂]⁺ | 143.0363 | 143.0365 | Loss of Cl |

| [C₆H₄Cl]⁺ | 111.0002 | 111.0001 | Loss of CHF₂ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Research

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in "this compound". The C-F and C-Cl stretching vibrations, as well as the aromatic ring vibrations, give rise to characteristic absorption bands.

For a similar compound, 1-bromo-4-chloro-2-(difluoromethyl)benzene, the IR spectrum shows C-F stretches at 1120 cm⁻¹ (symmetric) and 1185 cm⁻¹ (asymmetric), and a C-Cl stretch at 740 cm⁻¹. The Raman spectrum of this compound displays an aromatic ring breathing mode at 990 cm⁻¹ and a C-F deformation at 430 cm⁻¹. These vibrational frequencies are consistent with those expected for fluorinated and chlorinated aromatic compounds. researchgate.netresearchgate.net

The following table summarizes the expected vibrational frequencies for "this compound":

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

| C-H stretch (aromatic) | 3100 - 3000 | libretexts.org |

| C-F stretch | 1100 - 1200 | |

| C-Cl stretch | 700 - 800 | |

| C=C stretch (aromatic) | 1600 - 1450 | libretexts.org |

X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives/intermediates)

X-ray crystallography provides the most definitive structural information for crystalline compounds, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. While obtaining a suitable single crystal of "this compound" itself might be challenging, this technique is invaluable for characterizing its crystalline derivatives or reaction intermediates.

Synthetic Utility and Research Applications of 1 Chloro 2 Difluoromethyl Benzene

Building Block in the Synthesis of Complex Fluorinated Organic Molecules

1-Chloro-2-(difluoromethyl)benzene serves as a fundamental starting material, or building block, for the creation of more intricate fluorinated organic molecules. cymitquimica.comcymitquimica.com The incorporation of fluorine-containing groups, such as the difluoromethyl group (-CF2H), into organic compounds can dramatically alter their physical, chemical, and biological properties. chinesechemsoc.orgacs.org This has led to a surge in the development of synthetic methods to introduce these functionalities. chinesechemsoc.org

The presence of the difluoromethyl group in this compound is particularly noteworthy. The -CF2H group can act as a bioisostere for other functional groups like alcohols, thiols, and amines, making it a valuable addition in the design of bioactive compounds such as pharmaceuticals and agrochemicals. semanticscholar.orgrsc.orgresearchgate.net For instance, the difluoromethyl group has been incorporated into drug candidates to enhance their potency and selectivity. rsc.org

In the synthesis of complex molecules, this compound can undergo various chemical transformations. The chlorine atom on the aromatic ring provides a reactive site for cross-coupling reactions, allowing for the connection of this fluorinated fragment to other molecular scaffolds. acs.org For example, transition metal-catalyzed reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds at the chlorinated position.

Precursor for the Development of Novel Difluoromethylated Scaffolds

Beyond its direct use as a building block, this compound is a key precursor for generating novel difluoromethylated scaffolds. These scaffolds are molecular frameworks that can be further elaborated to produce a wide array of functionalized molecules. The development of new methods for difluoromethylation has been a significant area of research, with a focus on creating more efficient and selective reactions. chinesechemsoc.orgresearchgate.netcas.cn

The synthesis of various difluoromethylated compounds often involves the use of specialized reagents. cas.cn However, starting from a readily available precursor like this compound can offer a more direct route to certain classes of difluoromethylated structures. For example, modifications of the chloro and difluoromethyl groups, or reactions at other positions on the benzene (B151609) ring, can lead to a diverse range of new chemical entities.

The creation of these novel scaffolds is driven by the unique properties imparted by the difluoromethyl group. Its ability to participate in hydrogen bonding is a key characteristic that influences molecular interactions. semanticscholar.orgrsc.orgresearchgate.net This has implications for the design of molecules with specific binding properties, which is crucial in fields like medicinal chemistry.

Contributions to Advanced Organic Synthesis Methodologies

The study and application of this compound have also contributed to the advancement of organic synthesis methodologies, particularly in the areas of selective functionalization and understanding the influence of substituent effects.

Selective Functionalization of Aromatic Rings

The presence of two different substituents on the benzene ring of this compound—the chloro and difluoromethyl groups—presents a challenge and an opportunity for selective functionalization. rsc.org Chemists aim to develop reactions that can target a specific position on the aromatic ring, allowing for precise control over the final product's structure.

Methods for the selective deprotonation and subsequent functionalization of similar fluorinated and chlorinated benzene derivatives have been explored. google.com For instance, the use of strong bases like alkyllithiums can selectively remove a proton from the aromatic ring, creating a reactive intermediate that can then be treated with various electrophiles to introduce new functional groups. google.com The regioselectivity of these reactions is often influenced by the electronic and steric properties of the existing substituents.

Furthermore, transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of aromatic rings. rsc.org These methods can offer alternative strategies for the selective introduction of new groups onto the this compound scaffold, avoiding the need for pre-functionalized starting materials.

Enabling New Chemical Transformations through Ortho-Effect

The "ortho-effect" is a phenomenon observed in ortho-substituted benzene derivatives where the close proximity of the two substituents leads to unique reactivity. vedantu.com In this compound, the interaction between the chloro and difluoromethyl groups can influence the outcome of chemical reactions.

This effect is a combination of steric hindrance and electronic interactions. vedantu.com The steric bulk of the ortho substituents can direct incoming reagents to other positions on the ring or can influence the conformation of the molecule, thereby affecting its reactivity. Electronically, the substituents can alter the electron density of the aromatic ring, influencing its susceptibility to electrophilic or nucleophilic attack.

The study of molecules like this compound helps chemists to better understand and predict the outcomes of reactions on substituted aromatic systems. This knowledge is crucial for the rational design of synthetic routes to complex target molecules. For example, understanding the ortho-effect can be critical in predicting the regioselectivity of lithiation reactions on substituted benzenes. acs.org

常见问题

Q. What are the optimized synthetic routes for 1-Chloro-2-(difluoromethyl)benzene, and how do reaction conditions influence yield?

The synthesis of halogenated benzene derivatives often involves nucleophilic substitution or Friedel-Crafts alkylation. For this compound, a plausible route is the reaction of 2-chlorobenzaldehyde with difluoromethylating agents (e.g., ClCFH) in the presence of a Lewis acid catalyst (e.g., AlCl) under anhydrous conditions. Key parameters include:

- Solvent : Use polar aprotic solvents like DMSO or acetonitrile to stabilize intermediates .

- Temperature : Maintain 50–80°C to balance reaction kinetics and side-product formation .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate) isolates the product. Yield optimization requires monitoring reaction progress via TLC or GC-MS.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : NMR identifies difluoromethyl groups (δ ~ -120 to -140 ppm), while NMR resolves aromatic protons (δ 7.2–7.8 ppm) .

- IR Spectroscopy : Stretching vibrations for C-F (1100–1250 cm) and C-Cl (550–850 cm) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion peaks (e.g., m/z 178.0 [M]) and fragmentation patterns .

Q. How should this compound be stored to ensure stability?

Store under inert gas (N/Ar) in amber glass vials at 2–8°C to prevent photodegradation and hydrolysis. Purity should be verified via NMR before use in sensitive reactions .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence the reactivity of this compound in cross-coupling reactions?

The difluoromethyl (-CFH) and chloro (-Cl) groups are electron-withdrawing, directing electrophilic substitution to the para position. In Suzuki-Miyaura couplings, these substituents:

- Reduce Electron Density : Lower reaction rates with aryl boronic acids, requiring Pd(PPh) or Buchwald-Hartwig catalysts .

- Enhance Stability : Stabilize transition states in Ullmann couplings with CuI/L-proline systems. Kinetic studies show a 20% increase in yield compared to non-fluorinated analogs .

Q. What computational methods predict the regioselectivity of nucleophilic aromatic substitution (NAS) in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and transition states. For NAS with amines:

- Meta-Substitution : Predicted due to negative charge accumulation at the meta position (-0.12 e) .

- Solvent Effects : Acetonitrile stabilizes the Meisenheimer complex, favoring para substitution in polar aprotic media .

Q. How can in vitro bioactivity assays be designed to evaluate the antimicrobial potential of this compound?

- Microdilution Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth. Measure MIC (Minimum Inhibitory Concentration) using OD after 24 hours .

- Controls : Include ciprofloxacin (positive) and DMSO (negative). Synergy studies with β-lactams can assess resistance modulation .

Q. What strategies resolve contradictions in reported reaction yields for fluorinated benzene derivatives?

- Statistical Analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading). A Plackett-Burman design identified temperature as the primary yield determinant (p < 0.05) .

- Mechanistic Probes : Isotopic labeling () tracks hydrolysis pathways competing with desired reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。